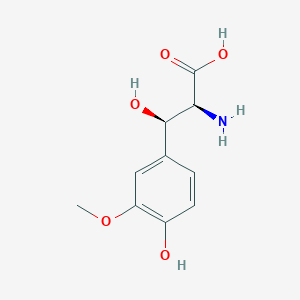
Thalistyline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalistyline is a bisbenzylisoquinoline alkaloid that has been isolated from various species of the Thalictrum genus. This compound is known for its unique chemical structure and significant biological activities, including antimicrobial and hypotensive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalistyline can be synthesized through the isolation of alkaloids from the roots of Thalictrum longistylum. The process involves the extraction of the roots followed by chromatographic separation to isolate this compound along with other alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Thalictrum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Thalistyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
Thalistyline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.
Mécanisme D'action
Thalistyline exerts its effects through multiple mechanisms:
Comparaison Avec Des Composés Similaires
- Methothalistyline
- N-desmethylthis compound
- Thalibrine
- Thalifendine
Comparison: this compound stands out due to its potent antimicrobial activity, which is more pronounced compared to methothis compound and N-desmethylthis compound. Additionally, this compound’s hypotensive effect is significant, making it a unique compound among its analogs .
This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
62251-53-0 |
|---|---|
Formule moléculaire |
C41H49N2O8+ |
Poids moléculaire |
697.8 g/mol |
Nom IUPAC |
(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C41H49N2O8/c1-42-17-15-28-30(22-37(46-6)41-39(28)49-24-50-41)32(42)19-25-9-12-27(13-10-25)51-35-21-26(11-14-34(35)44-4)20-33-31-23-36(45-5)40(48-8)38(47-7)29(31)16-18-43(33,2)3/h9-14,21-23,32-33H,15-20,24H2,1-8H3/q+1/t32-,33-/m0/s1 |
Clé InChI |
UNLANLZLFACELM-LQJZCPKCSA-N |
SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
SMILES isomérique |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
SMILES canonique |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
| 62251-53-0 | |
Synonymes |
thalistyline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2,2-dimethyl-7-pentyl-4-[1,2,3,6-tetrahydro-1-(2-naphthalenylmethyl)pyridin-4-yl ]-2h-1-benzopyran-5-ol](/img/structure/B1213247.png)










![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1213267.png)


